Kira8 - 1630086-20-2

Kira8

Catalog Number: EVT-272010
CAS Number: 1630086-20-2
Molecular Formula: C31H29ClN6O3S
Molecular Weight: 601.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KIRA8 is a potent and selective small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α) kinase activity. [, ] It functions as a chemical tool to investigate the role of IRE1α in various cellular processes and disease models. [] KIRA8 exhibits strong anti-tumor effects, particularly in the context of multiple myeloma. []

STF-083010

Compound Description: STF-083010 is a selective inhibitor of IRE1, an endoplasmic reticulum (ER) stress sensor protein. It acts by preventing IRE1's endoribonuclease activity, thereby blocking the production of spliced XBP1, a transcription factor involved in the unfolded protein response (UPR). []

B-I09

Compound Description: B-I09 is a tricyclic chromenone-based prodrug that inhibits IRE1's RNase activity. It features a 1,3-dioxane acetal protecting group, which upon removal, releases the active aldehyde form that inhibits IRE1. [, ]

Relevance: Like KIRA8, B-I09 targets IRE1 to suppress XBP1s expression. Notably, B-I09 and its analog, D-F07, emerged as the most effective inhibitors of IRE1 RNase activity and XBP1s expression among various tested compounds. []

D-F07

Compound Description: Similar to B-I09, D-F07 is a tricyclic chromenone-based prodrug that acts as an IRE1 RNase inhibitor. It also utilizes a 1,3-dioxane acetal protecting group to mask the active aldehyde moiety responsible for IRE1 inhibition. [, ]

Relevance: D-F07 shares a comparable structure and mechanism of action with B-I09 and, like KIRA8, ultimately targets IRE1 to inhibit XBP1s. D-F07 exhibited potent suppression of XBP1s in multiple myeloma cells, highlighting its potential as a therapeutic agent. []

PC-D-F07

Compound Description: PC-D-F07 is a photocaged derivative of D-F07. It incorporates a photolabile protecting group on the hydroxyl group of D-F07, enhancing the stability of the 1,3-dioxane acetal and allowing for light-controlled activation of the IRE1 inhibitor. [, ]

Relevance: PC-D-F07 demonstrates a clear structural relationship with KIRA8's target, D-F07. The photocaging strategy provides a tool for spatiotemporally controlled release of the active IRE1 inhibitor, offering advantages for precise therapeutic interventions. [, ]

RF-7 and RF-8

Compound Description: RF-7 and RF-8 represent optimized photocaged versions of the IRE1 inhibitor D-F07. These compounds incorporate either a 1-ethyl-2-nitrobenzyl or 2-nitrobenzyl photolabile moiety on the hydroxyl group of D-F07. Upon photoactivation, they exhibit increased fluorescence and release the active IRE1 inhibitor. []

Relevance: These compounds are structurally related to KIRA8's target, D-F07, and offer improved photoactivation properties. RF-7, in particular, showed a significant ability to repolarize M2-type tumor-associated macrophages (M2-TAMs) to M1-type immune-responsive macrophages, demonstrating potential for cancer immunotherapy. []

BC-B-I09 and BC-D-F07

Compound Description: BC-B-I09 and BC-D-F07 are boronate-caged derivatives of the IRE1 inhibitors B-I09 and D-F07, respectively. The incorporation of boronate cages provides sensitivity to reactive oxygen species (ROS), aiming to enhance tumor-targeting efficiency due to elevated ROS levels in cancer cells. []

Relevance: Both BC-B-I09 and BC-D-F07 are structurally related to KIRA8's target, IRE1, and share the goal of inhibiting XBP1s expression. The ROS-sensitive design of these compounds aims to improve selectivity and potentially reduce off-target effects compared to KIRA8. []

TC-D-F07

Compound Description: TC-D-F07 represents a novel prodrug designed to inhibit IRE1. This compound features a thiol-reactive dinitrobenzenesulfonyl (Dns) cage attached to the hydroxyl group of D-F07, imparting sensitivity to intracellular thiols, which are often elevated in cancer cells. [, ]

Relevance: TC-D-F07 directly targets KIRA8's target, IRE1, and utilizes a unique mechanism involving both ER stress induction and XBP1s inhibition. Upon entering the cell, TC-D-F07 decomposes into D-F07, leading to IRE1 inhibition, and generates a dinitrophenyl cysteine adduct that induces ER stress. This dual-action approach aims to enhance the therapeutic efficacy compared to KIRA8 or D-F07 alone. [, ]

Nilotinib

Compound Description: Nilotinib is an FDA-approved tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia. Research has revealed that Nilotinib also exhibits potent inhibitory effects against IRE1α activity. []

Relevance: While structurally dissimilar to KIRA8, Nilotinib shares the ability to inhibit IRE1α and demonstrates comparable anti-myeloma effects. This finding suggests that targeting IRE1α through different mechanisms could be a viable strategy for treating multiple myeloma. []

Asciminib

Compound Description: Asciminib is an allosteric inhibitor of the tyrosine kinase c-Abl. Research indicates that Asciminib indirectly impacts the UPR by modulating c-Abl's cellular localization and activity, ultimately leading to increased IRE1α activity. []

Overview

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide is a complex organic compound primarily investigated for its potential in pharmaceutical applications, particularly as an inhibitor of the IRE1α pathway, which plays a crucial role in cellular stress responses. This compound is classified under sulfonamides, which are known for their antibacterial properties and other therapeutic effects.

Source and Classification

This compound is derived from the broader class of pyrimidine derivatives, specifically designed to target the IRE1α signaling pathway. The synthesis and characterization of (S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide have been documented in various scientific publications, including patents and research articles that outline its potential therapeutic applications and synthesis methods .

Synthesis Analysis

The synthesis of (S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 2-chloronaphthalene and various pyrimidine derivatives.
  2. Reactions: Key reactions include:
    • Amide Coupling: Involves the formation of amide bonds between the pyrimidine derivative and the naphthalenesulfonamide.
    • Chlorination: The introduction of the chlorine atom at the appropriate position on the aromatic ring is achieved through electrophilic aromatic substitution.
    • Nucleophilic Substitution: The piperidine moiety is introduced via nucleophilic substitution reactions.
  3. Technical Details: The reactions are typically carried out under controlled conditions, often requiring solvents such as dimethyl sulfoxide or acetonitrile, and may involve catalysts to enhance yields .
Molecular Structure Analysis

The molecular structure of (S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide can be represented as follows:

C31H29ClN6O3S\text{C}_{31}\text{H}_{29}\text{Cl}\text{N}_{6}\text{O}_{3}\text{S}

Structural Data

  • Molecular Weight: 570.11 g/mol
  • Chemical Formula: C31H29ClN6O3S

The compound features a complex arrangement of aromatic rings, a sulfonamide group, and a piperidine ring, contributing to its biological activity.

Chemical Reactions Analysis

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can undergo hydrolysis.
  2. Reduction: The compound may be reduced to yield different derivatives that could have varied biological activities.
  3. Reactivity with Biological Targets: Its interactions with biological macromolecules such as proteins involved in cellular stress responses are critical for its mechanism of action.
Mechanism of Action

The mechanism of action for (S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide revolves around its ability to inhibit IRE1α, a key player in the unfolded protein response (UPR). By inhibiting this pathway, the compound can potentially induce apoptosis in cancer cells that rely on IRE1α signaling for survival under stress conditions.

Process Data

Research indicates that this compound effectively reduces cell viability in models of pancreatic cancer by disrupting IRE1α-mediated signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline form.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for sulfonamide compounds.
Applications

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yloxy)naphthalen -1 -yl)benzenesulfonamide has significant potential in scientific research, particularly in:

  1. Cancer Research: As an IRE1α inhibitor, it is being studied for its effects on tumor growth and survival.
  2. Drug Development: Its structure provides a template for designing new inhibitors targeting similar pathways in other diseases related to cellular stress responses.

Properties

CAS Number

1630086-20-2

Product Name

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide

IUPAC Name

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide

Molecular Formula

C31H29ClN6O3S

Molecular Weight

601.1 g/mol

InChI

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1

InChI Key

XMWUCMFVDXDRDE-NRFANRHFSA-N

SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6

Solubility

Soluble in DMSO

Synonyms

KIRA8; KIRA 8; KIRA-8

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.